molecular formula C11H16N4S B13050842 N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B13050842
M. Wt: 236.34 g/mol
InChI Key: CFCNNIMVGYXBOJ-UHFFFAOYSA-N
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Description

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core substituted with a butyl group at the N4-position and a methyl group at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

4-N-butyl-6-methylthieno[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H16N4S/c1-3-4-5-13-10-9-8(6-7(2)16-9)14-11(12)15-10/h6H,3-5H2,1-2H3,(H3,12,13,14,15)

InChI Key

CFCNNIMVGYXBOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1SC(=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the reaction of appropriate thieno[3,2-D]pyrimidine precursors with butyl and methyl substituents. One common method includes the acid-catalyzed chemo-selective substitution of the thieno[3,2-D]pyrimidine ring with various amines . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid (HCl) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituents at N4 and the 6-position critically influence solubility, lipophilicity, and bioactivity. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound Name Core Structure N4-Substituent 6-Substituent Melting Point (°C) Yield (%) Key References
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine Thieno[3,2-d]pyrimidine Butyl Methyl Not reported Not reported Inferred from analogs
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 13) Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl 2,5-Dimethoxybenzyl 188 61
N2-(Tert-butyl)-N4-cyclohexyl-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine (6a) Thieno[3,2-d]pyrimidine Cyclohexyl p-Tolyl Not reported 52
N4-(4-Chlorophenyl)-6-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9) Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl 2-Methylbenzyl 212 65

Key Observations:

  • N4-Alkyl vs.
  • 6-Methyl vs. Bulky Substitutions: The methyl group at the 6-position reduces steric hindrance compared to bulkier substituents (e.g., p-tolyl in 6a), which may facilitate binding to compact active sites .

Biological Activity

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H16N4S
  • Molecular Weight : 236.34 g/mol
  • Structure : The compound features a thieno[3,2-D]pyrimidine core with a butyl group at the N4 position and a methyl group at the 6 position.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit pathways involved in tumor growth and proliferation, making it a promising candidate for cancer therapeutics. Research has demonstrated that compounds within this class can affect various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Structural analogs have shown efficacy in reducing inflammation markers in vitro and in vivo. The mechanism of action is believed to involve the inhibition of specific enzymes and signaling pathways associated with inflammatory responses.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that are essential for achieving the desired purity and yield necessary for pharmacological studies. Common methods include:

  • Formation of the Thieno-Pyrimidine Core : Utilizing precursors that undergo cyclization reactions.
  • Substitution Reactions : Introducing the butyl and methyl groups through nucleophilic substitution or other organic transformations.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways.
  • Animal Models : In vivo studies using murine models of cancer demonstrated a reduction in tumor size when treated with this compound compared to control groups. These studies suggest potential for further development into clinical applications.

Data Table

Parameter Value
Molecular FormulaC11H16N4S
Molecular Weight236.34 g/mol
Anticancer ActivityIC50 < 10 µM
Anti-inflammatory ActivitySignificant reduction in IL-6 levels
Synthesis ComplexityMulti-step synthetic route

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